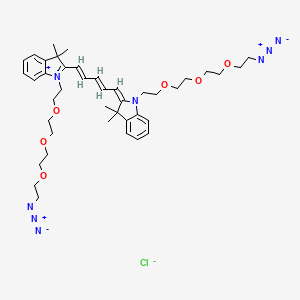
N,N'-bis-(azide-PEG3)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis-(azide-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
N,N'-bis-(azide-PEG3)-Cy5 features two azide groups attached to a PEG chain, which is further conjugated to the Cy5 dye. The chemical structure can be represented as follows:
- Molecular Formula : C25H49N7O11
- Molecular Weight : 623.7 g/mol
- CAS Number : 2182602-17-9
- Purity : ≥95%
The azide groups enable efficient conjugation through click chemistry, allowing for the formation of stable bonds with various biomolecules, such as proteins and nucleic acids.
Medical Research
This compound is widely utilized in medical research for several purposes:
- Fluorescent Labeling : The Cy5 dye provides strong fluorescence, making it suitable for imaging applications in biological systems. It is commonly used to label proteins and nucleic acids for visualization in microscopy and flow cytometry.
- Drug Delivery Systems : The PEG component enhances solubility and biocompatibility, facilitating the development of drug delivery systems that release therapeutic agents in a controlled manner. The azide groups allow for the attachment of drugs via click chemistry, improving targeting efficiency and reducing side effects .
Nanotechnology
In nanotechnology, this compound plays a critical role:
- Nanoparticle Functionalization : The compound can be used to functionalize nanoparticles with targeting ligands or therapeutic agents, enhancing their performance in targeted therapy or imaging applications. This functionalization improves the stability and efficacy of nanoparticles in biological environments .
- Self-Assembled Nanostructures : The ability to form stable bonds through click chemistry allows researchers to create self-assembled nanostructures that can be used for drug delivery or as scaffolds for tissue engineering .
Materials Science
The compound's unique properties also extend to materials science:
- Synthesis of Functional Polymers : this compound can serve as a building block for synthesizing functional polymers with specific properties tailored for biomedical applications. These polymers can be engineered to respond to environmental stimuli or to release drugs upon specific triggers .
- Coatings and Surface Modifications : The azide functionality allows for the modification of surfaces with biomolecules or drugs, creating bioactive coatings that can improve the performance of medical devices or implants .
Case Study 1: Imaging Applications
A study demonstrated the use of this compound for labeling antibodies in immunohistochemistry. The labeled antibodies showed enhanced visualization of target antigens in tissue samples, significantly improving detection sensitivity compared to traditional labeling methods .
Case Study 2: Targeted Drug Delivery
Research involving this compound conjugated nanoparticles showed improved targeting of cancer cells. The nanoparticles were designed to release a chemotherapeutic agent upon exposure to specific cellular conditions, demonstrating a reduction in off-target effects and increased therapeutic efficacy .
Propiedades
Fórmula molecular |
C41H57ClN8O6 |
|---|---|
Peso molecular |
793.41 |
Nombre IUPAC |
(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C41H57N8O6.ClH/c1-40(2)34-12-8-10-14-36(34)48(20-24-52-28-32-54-30-26-50-22-18-44-46-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)49(39)21-25-53-29-33-55-31-27-51-23-19-45-47-43;/h5-17H,18-33H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ABWDMMSABAJXMT-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N,N'-bis-(azide-PEG3)-Cy5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















